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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
U-101958 maleate, also known as PNU-101958, is a high-affinity ligand primarily targeting the

dopamine D4 receptor (D4DR). It has been a subject of interest in neuropharmacology due to

its potential as an antipsychotic agent. This technical guide provides a comprehensive overview

of the chemical properties, synthesis, pharmacology, and in vitro functional activity of U-101958
maleate. The document summarizes key quantitative data, details relevant experimental

methodologies, and visualizes the associated signaling pathways to serve as a resource for

researchers in drug discovery and development.

Chemical and Physical Properties
U-101958 maleate is the maleate salt of the parent compound, a substituted aminopiperidine

derivative. Its fundamental properties are summarized in the table below.
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Property Value

IUPAC Name
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-

yloxypyridin-2-amine;(Z)-but-2-enedioic acid

Synonyms PNU-101958 maleate, U-101958 (maleate)

CAS Number 224170-09-6

Molecular Formula C₂₅H₃₃N₃O₅

Molecular Weight 455.55 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Synthesis
The synthesis of the core molecule of U-101958, 1-Benzyl-4-aminomethyl-N-[(3′-

isopropoxy)-2′-pyridyl]piperidine, involves a multi-step process. While a detailed, step-by-step

protocol for the exact synthesis of U-101958 is not publicly available, a general synthetic route

can be inferred from the synthesis of analogous 4-aminopiperidine derivatives. A plausible

synthetic workflow is outlined below.
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General Synthetic Workflow

Starting Materials:
1-benzyl-4-piperidone and

2-amino-3-isopropoxypyridine

Reductive Amination

Formation of intermediate amine

N-Methylation

Introduction of methyl group

Maleate Salt Formation

Reaction with maleic acid

U-101958 Maleate

Click to download full resolution via product page

A plausible synthetic route to U-101958 maleate.

The synthesis would likely begin with the reductive amination of 1-benzyl-4-piperidone with 2-

amino-3-isopropoxypyridine to form the secondary amine intermediate. Subsequent N-

methylation, for instance using a methylating agent like formaldehyde followed by reduction,

would yield the tertiary amine. Finally, treatment with maleic acid would afford the maleate salt,

U-101958 maleate. Purification at each step would likely be achieved through chromatographic

techniques.
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Pharmacology and Receptor Binding Profile
U-101958 is characterized as a high-affinity and selective ligand for the dopamine D4 receptor.

It also exhibits affinity for the sigma-1 (σ₁) receptor.

Dopamine D4 Receptor Affinity
U-101958 demonstrates high affinity for the dopamine D4 receptor, with a reported IC₅₀ value

of 2.7 nM.

Receptor Selectivity
While a comprehensive screening panel with Kᵢ values for U-101958 across a wide range of

receptors is not readily available in the public domain, studies have emphasized its selectivity

for the D4 receptor over other dopamine receptor subtypes. However, it is important to note

that in some experimental settings, such as with rat brain homogenates, the selectivity profile

was less pronounced.

Sigma-1 Receptor Binding
U-101958 has been reported to bind to the sigma-1 receptor, although specific Kᵢ values for this

interaction are not consistently documented. The functional consequences of this binding are

still under investigation.

In Vitro Functional Activity
The functional activity of U-101958 at the dopamine D4 receptor has been investigated in

different cell-based assay systems, revealing a complex pharmacological profile.

Functional Data
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Parameter Cell Line Assay Type Result Reference

Efficacy CHO
Forskolin-

stimulated cAMP

Partial agonist

(39% of

dopamine's

efficacy)

[1]

pEC₅₀ CHO
Forskolin-

stimulated cAMP
8.1 [1]

Efficacy HEK293
Forskolin-

stimulated cAMP

Full agonist

(compared to

dopamine)

[2]

pEC₅₀ HEK293
Forskolin-

stimulated cAMP
8.7 [2]

The data indicates that the functional activity of U-101958 may be cell-line dependent,

behaving as a partial agonist in Chinese Hamster Ovary (CHO) cells and as a full agonist in

Human Embryonic Kidney (HEK293) cells expressing the human D4.4 receptor. This

discrepancy highlights the importance of the cellular context in determining the

pharmacological profile of a ligand.

Signaling Pathways
U-101958 exerts its effects by modulating the signaling pathways downstream of its primary

targets, the dopamine D4 receptor and the sigma-1 receptor.

Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gαi/o family of G proteins. Activation of the D4 receptor by an agonist typically leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
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Dopamine D4 Receptor Signaling Pathway
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Dopamine D4 receptor signaling pathway.
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Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic

reticulum (ER)-mitochondrion interface. It is not a classical GPCR. Ligand binding to the sigma-

1 receptor can modulate its interaction with other proteins, including the chaperone BiP

(Binding immunoglobulin Protein) and various ion channels. This can lead to the regulation of

intracellular calcium signaling and other cellular processes.

Sigma-1 Receptor Signaling
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Sigma-1 receptor signaling pathway.

Experimental Protocols
The characterization of U-101958 maleate involves standard in vitro pharmacological assays.

The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of U-101958 for the dopamine D4

receptor.

Objective: To determine the inhibitory constant (Kᵢ) of U-101958 at the dopamine D4

receptor.

Materials:

Cell membranes expressing the human dopamine D4 receptor.

Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand).

U-101958 maleate (unlabeled competitor).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

CaCl₂, 1 mM MgCl₂).

Non-specific binding control (e.g., a high concentration of a known D4 antagonist like

haloperidol).

Glass fiber filters (pre-treated with polyethylenimine).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of U-101958 maleate in assay buffer.
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In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand,

and varying concentrations of U-101958 or buffer (for total binding) or the non-specific

binding control.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the U-101958

concentration.

Determine the IC₅₀ value (the concentration of U-101958 that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.
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Radioligand Binding Assay Workflow

Prepare Reagents:
Membranes, Radioligand,

U-101958 dilutions

Incubate

Filter and Wash

Scintillation Counting

Data Analysis
(IC50 and Ki determination)

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of U-101958 at

the Gαi/o-coupled dopamine D4 receptor.

Objective: To measure the effect of U-101958 on adenylyl cyclase activity by quantifying

intracellular cAMP levels.

Materials:

Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
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Forskolin (an adenylyl cyclase activator).

U-101958 maleate.

A known D4 receptor agonist (e.g., dopamine) as a positive control.

A known D4 receptor antagonist (e.g., spiperone) for antagonist mode.

Cell lysis buffer.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (Agonist/Partial Agonist Mode):

Seed the cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Stimulate the cells with varying concentrations of U-101958 in the presence of a fixed

concentration of forskolin.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells to release intracellular cAMP.

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's

instructions.

Procedure (Antagonist Mode):

Follow steps 1 and 2 as above.

Pre-incubate the cells with varying concentrations of U-101958.

Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC₈₀) in the presence of

forskolin.

Follow steps 4-6 as above.
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Data Analysis:

For agonist mode, plot the cAMP concentration (or % inhibition of forskolin-stimulated

cAMP) against the logarithm of the U-101958 concentration to determine the EC₅₀ and

Eₘₐₓ values.

For antagonist mode, plot the cAMP concentration against the logarithm of the U-101958

concentration to determine the IC₅₀ value.

cAMP Accumulation Assay Workflow (Agonist Mode)

Seed Cells

Treat with Forskolin
and U-101958
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Detect cAMP

Data Analysis
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Workflow for a cAMP accumulation assay.

Conclusion
U-101958 maleate is a potent and selective ligand for the dopamine D4 receptor, exhibiting a

complex functional profile that appears to be dependent on the cellular environment. Its dual

activity at both the dopamine D4 and sigma-1 receptors suggests a multifaceted mechanism of

action that warrants further investigation. The information and protocols provided in this

technical guide are intended to serve as a valuable resource for researchers working on the

characterization of U-101958 and the development of novel ligands targeting these important

neuroreceptors. Further studies are needed to fully elucidate its receptor selectivity profile and

the in vivo consequences of its dual receptor engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

